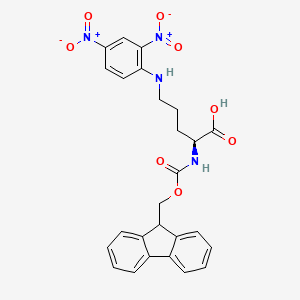
Fmoc-Orn(Dnp)-OH
Vue d'ensemble
Description
Fmoc-Orn(Dnp)-OH: is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is modified with two protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 2,4-dinitrophenyl (Dnp) group. The Fmoc group is used to protect the amino group, while the Dnp group protects the side chain of ornithine. This compound is commonly used in solid-phase peptide synthesis to create peptides with specific sequences and modifications.
Analyse Biochimique
Biochemical Properties
Fmoc-Orn(Dnp)-OH plays a significant role in biochemical reactions. It is used in the synthesis of peptide nucleic acids (PNAs), which are DNA analogs with a peptide backbone . The Fmoc group serves as a protecting group for the amino terminus during peptide synthesis . The Dnp group is often used as a chromophoric label in immunoassays .
Cellular Effects
It is known that the Fmoc group can influence cell function by promoting the self-assembly of peptides, which can have various effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of PNAs. The Fmoc group is removed during the synthesis process, allowing the amino acids to be linked together to form the peptide backbone of the PNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. The Fmoc group is stable under normal conditions but can be removed under specific conditions during the synthesis process
Metabolic Pathways
It is known that the Fmoc group can be removed during the synthesis of PNAs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Dnp)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting ornithine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The side chain is then protected by reacting the intermediate with 2,4-dinitrofluorobenzene (DNFB) to introduce the Dnp group. The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Orn(Dnp)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Dnp group can be removed using nucleophiles like thiols.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; thiols in basic conditions for Dnp removal.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).
Major Products:
Deprotected Ornithine: After removal of the protecting groups, free ornithine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides with specific sequences and modifications.
Applications De Recherche Scientifique
Chemistry: Fmoc-Orn(Dnp)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of ornithine into peptide chains, which can be used to study protein structure and function.
Biology: In biological research, peptides synthesized using this compound are used to investigate enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine: Peptides containing ornithine residues are explored for their therapeutic potential, including as antimicrobial agents and enzyme inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Fmoc-Orn(Dnp)-OH in peptide synthesis involves the protection and deprotection of functional groups to facilitate the stepwise assembly of peptide chains. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The Dnp group protects the side chain of ornithine, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds through nucleophilic attack by the amino group.
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Dnp)-OH: Similar to Fmoc-Orn(Dnp)-OH but with lysine instead of ornithine.
Fmoc-Arg(Pbf)-OH: Uses the pentamethyldihydrobenzofuran sulfonyl (Pbf) group for side chain protection.
Fmoc-Cys(Trt)-OH: Uses the trityl (Trt) group for side chain protection of cysteine.
Uniqueness: this compound is unique due to the presence of both Fmoc and Dnp protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile tool in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-5-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O8/c31-25(32)23(10-5-13-27-22-12-11-16(29(34)35)14-24(22)30(36)37)28-26(33)38-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,23,27H,5,10,13,15H2,(H,28,33)(H,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVRAUNWOIMQK-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150665 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-04-0 | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(2,4-Dinitrophenyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


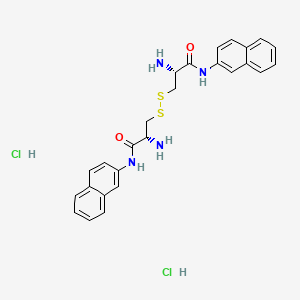
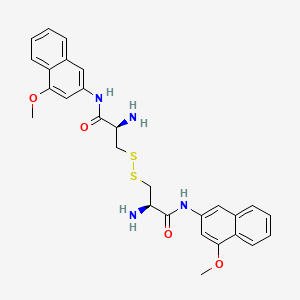
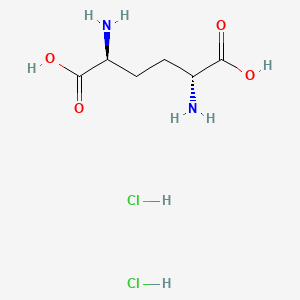

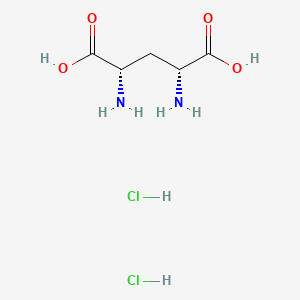
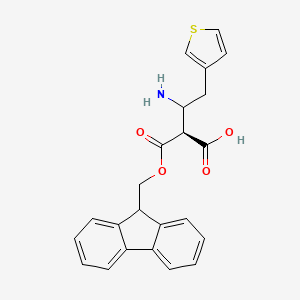
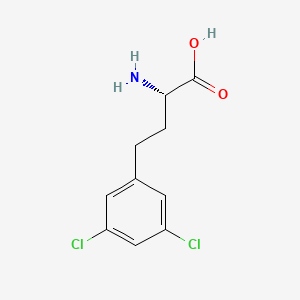

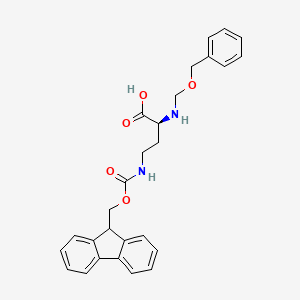
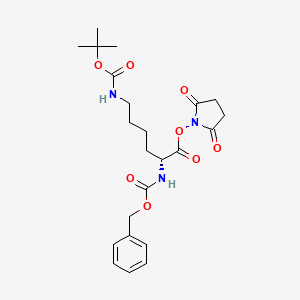


![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
